molecular formula C20H30BNO4 B13553749 rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate

rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate

Cat. No.: B13553749
M. Wt: 359.3 g/mol
InChI Key: YVCVGMFZJPXVPJ-JKSUJKDBSA-N
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Description

rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl carbamate group, a cyclopropyl ring, and a dioxaborolane moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl ring, the introduction of the dioxaborolane group, and the attachment of the tert-butyl carbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry: In chemistry, rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biology and medicine, this compound may be explored for its potential biological activities

Industry: In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The cyclopropyl ring and tert-butyl carbamate moiety contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

  • tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
  • tert-butyl N-[(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octan-2-yl]carbamate

Comparison: Compared to similar compounds, rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate is unique due to the presence of the dioxaborolane group, which imparts distinct reactivity and potential applications in boron-based therapies and materials science. The cyclopropyl ring also adds to its structural uniqueness, providing rigidity and stability.

Properties

Molecular Formula

C20H30BNO4

Molecular Weight

359.3 g/mol

IUPAC Name

tert-butyl N-[4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl]carbamate

InChI

InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-14-10-8-13(9-11-14)15-12-16(15)21-25-19(4,5)20(6,7)26-21/h8-11,15-16H,12H2,1-7H3,(H,22,23)/t15-,16+/m0/s1

InChI Key

YVCVGMFZJPXVPJ-JKSUJKDBSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=C(C=C3)NC(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)NC(=O)OC(C)(C)C

Origin of Product

United States

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